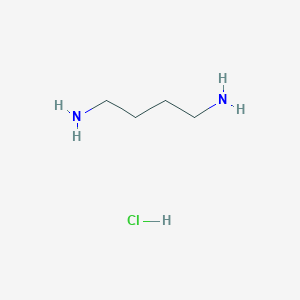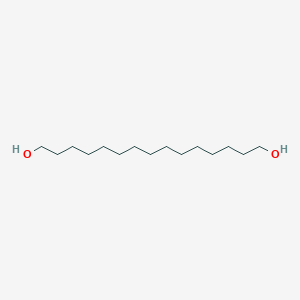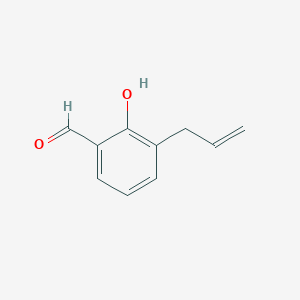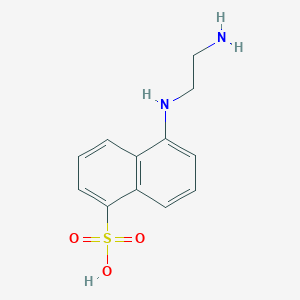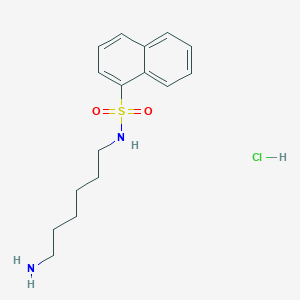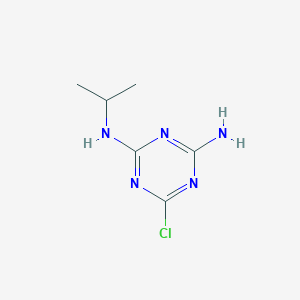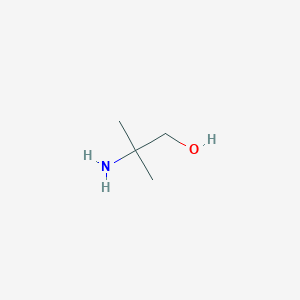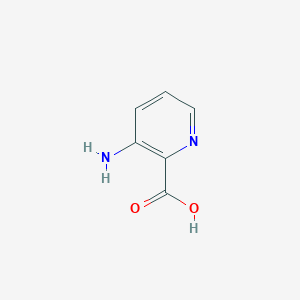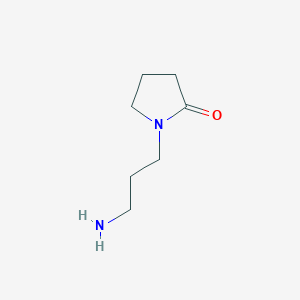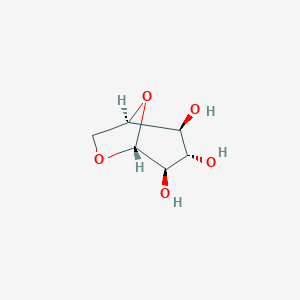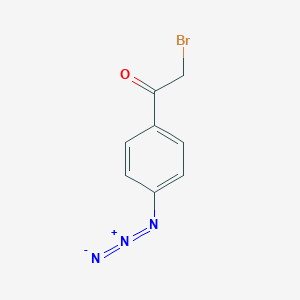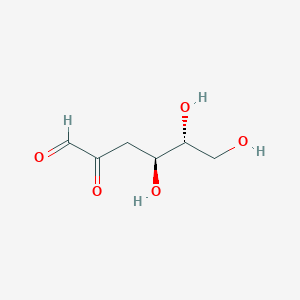
3-Deoxyglucosone
説明
3-Deoxyglucosone (3-DG) is a glucose degradation product that forms during various processes, including heat sterilization. It is an α-oxoaldehyde compound with the empirical formula C6H10O5 . The compound is also known as 3-Deoxy-D-erythro-hexosulose .
Synthesis Analysis
3-DG is synthesized via the Maillard reaction and the polyol pathway. It is subsequently detoxified to form 3-deoxyfructose and 2-keto-3-deoxygluconic acid .
Chemical Reactions Analysis
3-DG participates in various chemical reactions, including glycation reactions . It reacts with amino acids and proteins, leading to the formation of advanced glycation end-products (AGEs) . These AGEs are implicated in diabetic complications and other pathologies .
科学的研究の応用
Structural Alteration in H3 Histone Protein
3-Deoxyglucosone has been found to be involved in accelerating vascular damage during diabetes . In a study, calf thymus histone H3 was treated with 3-deoxyglucosone to investigate the generation of Advanced Glycation End-products (AGEs), such as N ε -carboxymethyllysine and pentosidine . The results indicated the formation of AGEs and structural changes upon glycation of H3 by 3-deoxyglucosone, which may hamper the normal functioning of H3 histone .
Alteration of IgG Protein
3-Deoxyglucosone is a powerful glycating agent that glycates biomolecules including proteins, compromising its structure and functionality . In a study, human IgG was glycated with 3-DG to examine the AGEs production . The results pointed out AGEs formation, intermediates generation (indicating oxidative stress) and structural alteration upon glycation of IgG by 3-DG, which may disturb normal functioning of IgG and compromise immune response in secondary complications of diabetes .
Analysis and Detection of Glucose Degradation Products
3-Deoxyglucosone is used as a reference for the analysis and detection of glucose degradation products . These glycating agents are generated by processes such as heat sterilization .
Utilization during Beer Fermentation
3-Deoxyglucosone and 3-Deoxymaltosone are utilized during beer fermentation by Saccharomyces yeasts . This process contributes to the flavor and quality of the beer .
Safety and Hazards
作用機序
Target of Action
3-Deoxyglucosone (3-DG) primarily targets proteins, particularly those containing lysine or arginine residues . It reacts with these amino groups to initiate the glycation process . The glycation of proteins can compromise their structure and functionality, leading to various complications .
Mode of Action
3-DG is a powerful glycating agent that reacts with proteins to form Advanced Glycation End-products (AGEs) . As a dicarbonyl sugar, 3-DG is highly reactive towards amine groups, which are common in amino acids and some nucleic acids . The products from the reaction of 3-DG with protein amino groups are called AGEs, which include imidazolones, pyrraline, N6-(carboxymethyl)lysine, and pentosidine .
Biochemical Pathways
3-DG is produced via the Maillard reaction, a non-enzymatic glycation reaction between reducing sugars and primary amino groups in biomolecules . It forms after glucose reacts with primary amino groups of lysine or arginine found in proteins . The formation of 3-DG is significantly elevated during diabetes, leading to vascular damage through the glycation reaction . 3-DG also arises via the degradation of fructose 3-phosphate (F3P) .
Pharmacokinetics
It is known that the production of 3-dg is significantly elevated during diabetes, suggesting that its concentration in the body can be influenced by metabolic conditions .
Result of Action
The formation of AGEs by 3-DG can lead to the modification and cross-linking of long-lived proteins such as crystallin and collagen . This contributes to diseases such as the vascular complications of diabetes, atherosclerosis, hypertension, Alzheimer’s disease, inflammation, and aging . In addition, 3-DG has been found to interfere with insulin signaling and attenuate insulin action on glucose-induced GLP-1 secretion in the enteroendocrine L cell line STC-1 .
Action Environment
Environmental factors such as diet, physical activity, stress, and pollution can influence the formation of AGEs . For instance, a hyperglycemic environment, as seen in diabetes, can accelerate the formation of AGEs . Furthermore, oxidative stress, which can be induced by various environmental factors, promotes the formation of α-dicarbonyls or α-oxoaldehydes, including 3-DG .
特性
IUPAC Name |
(4S,5R)-4,5,6-trihydroxy-2-oxohexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-2-4(9)1-5(10)6(11)3-8/h2,5-6,8,10-11H,1,3H2/t5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCHLOWZNKRZSN-NTSWFWBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CO)O)O)C(=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H](CO)O)O)C(=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00193820 | |
| Record name | 3-Deoxyglucosone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00193820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Deoxyglucosone | |
CAS RN |
4084-27-9, 30382-30-0 | |
| Record name | 3-Deoxyglucosone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4084-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Deoxyglucosone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004084279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | erythro-Hexosulose, 3-deoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030382300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Deoxyglucosone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00193820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Deoxy-D-glucosone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-DEOXYGLUCOSONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EXV5374VEY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




